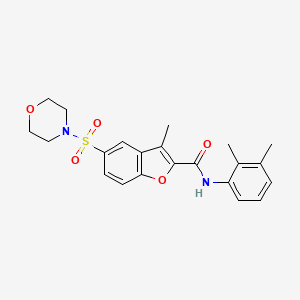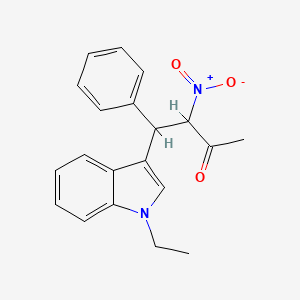
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is a member of indoles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is synthesized through a series of chemical reactions involving compounds like ethyl acetoacetate and benzyl chloride, as described in studies focused on the synthesis of similar compounds (Zhang, 2005).
Chemical Transformations : Research has detailed the sequential conversion of indolyl butanoic acid into various derivatives, showing the versatility of indole-based compounds in chemical transformations (Nazir et al., 2018).
Liquid Crystalline Properties : Studies have explored the synthesis of polyindole derivatives with liquid crystalline azobenzene as side chains, highlighting the potential for developing new materials with unique properties (Hosseini & Ashjari, 2013).
Biological and Medicinal Research
Antidiabetic Potential : Research involving indole-based scaffolds, similar to 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone, has shown potential in developing antidiabetic agents through the inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Urease Inhibition : Similar indole-based compounds have been evaluated for their inhibitory potential against urease enzyme, suggesting therapeutic applications in drug design programs (Nazir et al., 2018).
Material Science Applications
Conducting Polymers : The development of conducting polymers using indole derivatives opens avenues for creating new optical materials with diverse applications (Hosseini & Ashjari, 2013).
Liquid Crystal Behavior : Polyindole derivatives exhibit liquid crystalline behavior, which could be leveraged in the design of advanced materials for various industrial applications (Hosseini & Ashjari, 2013).
properties
Product Name |
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(1-ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-21-13-17(16-11-7-8-12-18(16)21)19(15-9-5-4-6-10-15)20(14(2)23)22(24)25/h4-13,19-20H,3H2,1-2H3 |
InChI Key |
RSODEXWYNPXOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(C3=CC=CC=C3)C(C(=O)C)[N+](=O)[O-] |
solubility |
4.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



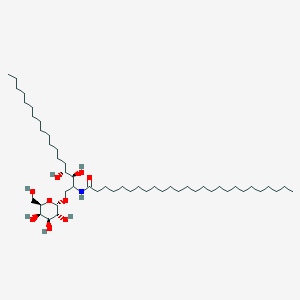
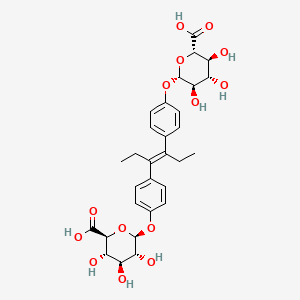
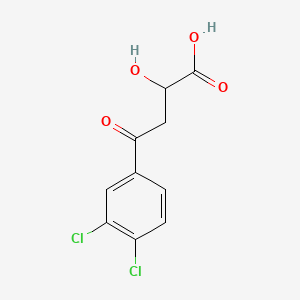
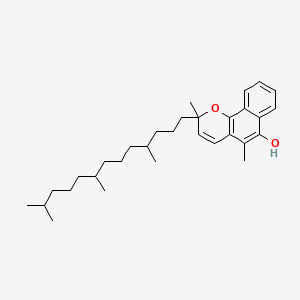
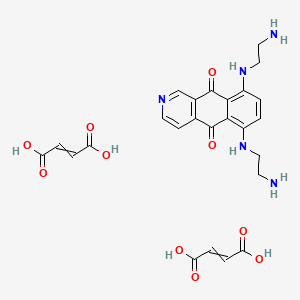
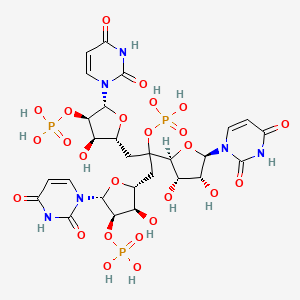
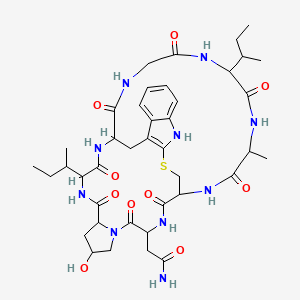

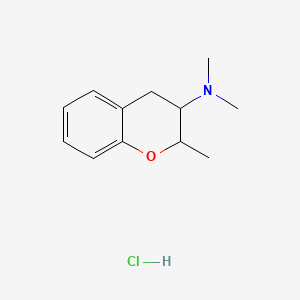
![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)
![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)
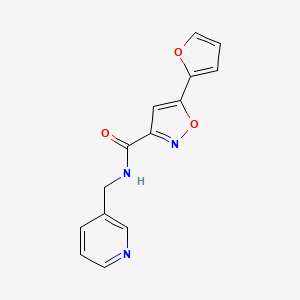
![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)
